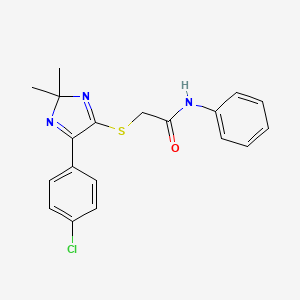

2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-phenylacetamide

Description

Imidazole Substitution Patterns

The imidazole ring’s substituents are fixed at positions 4 (sulfanyl group), 5 (4-chlorophenyl), and 1/3 (methyl groups). Isomerism could occur if substituents occupy alternative positions. For example:

- A positional isomer might place the 4-chlorophenyl group at position 4 instead of 5, altering the IUPAC name to 2-[4-(4-chlorophenyl)-2,2-dimethylimidazol-5-yl]sulfanyl-N-phenylacetamide.

- Regioisomerism could also arise if methyl groups attach to non-adjacent nitrogen atoms, though the "2,2-dimethyl" designation precludes this possibility.

Phenyl Group Substitution

The N-phenylacetamide moiety’s phenyl group is unsubstituted. Isosteric replacement of hydrogen with other halogens (e.g., fluorine at the para position) would yield a structurally analogous compound but not a direct isomer.

Thioether Linkage Configuration

The thioether (-S-) bridge connects the imidazole and acetamide groups. While sulfur’s tetrahedral geometry could theoretically permit stereoisomerism, the absence of chiral centers or restricted rotation in this molecule negates such possibilities.

| Isomer Type | Description | Feasibility |

|---|---|---|

| Positional (Imidazole) | Substituents relocated on the imidazole ring | Theoretical |

| Functional Group | Replacement of thioether with ether (-O-) or selenoether (-Se-) | Not applicable |

| Tautomeric | Proton shifts altering double-bond positions | Inhibited by methyl groups |

Properties

IUPAC Name |

2-[5-(4-chlorophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3OS/c1-19(2)22-17(13-8-10-14(20)11-9-13)18(23-19)25-12-16(24)21-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDABUUHTWQCPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(C(=N1)SCC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as 4-chloroaniline, under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the imidazole ring.

Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol reagent under appropriate conditions.

Acetamide Formation: The final step involves the acylation of the thioether-imidazole intermediate with phenylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the thioether bond.

Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Cleaved thioether products.

Substitution: Functionalized aromatic derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula :

- Molecular Weight : 389.9 g/mol

- CAS Number : 899906-48-0

The structure consists of an imidazole ring substituted with a chlorophenyl group and a thioacetamide moiety, which contributes to its biological activity.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound and its derivatives. The mechanism of action typically involves the inhibition of key enzymes involved in cancer cell proliferation.

Case Study Examples:

- A derivative of this compound was tested against various cancer cell lines, demonstrating potent inhibitory effects on breast cancer (MCF-7) and liver cancer (HepG2) cells, with IC50 values significantly lower than those of standard chemotherapeutics like 5-fluorouracil .

- In vitro studies showed that compounds with similar structures exhibited high thymidine phosphorylase inhibitory activity, which is crucial for cancer cell metabolism .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes, potentially disrupting their function.

Research Findings:

- Studies indicated that derivatives of this compound exhibit significant antibacterial activity against various strains, suggesting its potential use in developing new antibiotics .

Anti-inflammatory Effects

Emerging research suggests that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Mechanism Insights:

- The imidazole ring is known for its role in modulating inflammatory pathways, which could be leveraged to develop therapeutic agents targeting chronic inflammation .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Modulating Gene Expression: Influencing the expression of genes involved in disease pathways.

Comparison with Similar Compounds

Structural Analogues and Key Substituents

The following compounds share critical structural motifs with the target molecule:

Key Observations :

- Heterocyclic Core Influence: Pyridine-based analogs (e.g., compound 2) exhibit potent insecticidal activity, outperforming acetamiprid , whereas imidazole/thiazole derivatives (e.g., compound 9) target enzyme inhibition (COX-1/2) . The dimethylimidazole core in the target compound may enhance metabolic stability compared to non-alkylated analogs.

- Substituent Effects : The 4-chlorophenyl group is prevalent in antimicrobial agents (e.g., compound 4d ), while fluorophenyl/methoxyphenyl substituents (compound 9 ) modulate electronic properties for enzyme binding .

- Thioether Linkage : The thioacetamide bridge enhances lipophilicity and bioavailability, as seen in compound 9 (IC₅₀ values for COX inhibition) .

Comparison with Analogs :

- : Pyridine-thioacetamides were synthesized via nucleophilic substitution, yielding >90% purity .

- : Benzimidazole-thiadiazole derivatives were prepared using glacial acetic acid reflux, with yields of 58–65% and confirmed via FT-IR (C=O at 1678 cm⁻¹) and NMR .

- : Imidazole-thioacetamides utilized K₂CO₃ as a base, achieving moderate yields (55–70%) and characterized by HRMS .

Physicochemical Properties

*Predicted based on structural analogs.

Biological Activity

The compound 2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-phenylacetamide is a derivative of imidazole that has gained attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory effects, based on diverse research findings.

Chemical Structure

The chemical structure of 2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-phenylacetamide can be represented as follows:

Antimicrobial Activity

Research indicates that compounds similar to 2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-phenylacetamide exhibit significant antimicrobial properties. A study evaluating derivatives showed varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for the most active derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antibacterial effects .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Escherichia coli |

Anticancer Activity

In vitro studies have demonstrated that 2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-phenylacetamide and its analogs possess anticancer properties. The compound was evaluated for its cytotoxicity against various cancer cell lines, showing IC50 values in the micromolar range. For instance, derivatives exhibited IC50 values between 12.27–31.64 µM against different cancer cell lines, suggesting a promising avenue for further development in cancer therapy .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit key enzymes involved in various biological processes:

- Acetylcholinesterase (AChE) : Known for its role in neurotransmission, AChE inhibition is crucial for treating neurodegenerative diseases.

- IC50 values were reported as low as 1.13 µM for some derivatives.

- Urease : Inhibition of urease can be beneficial in treating urinary tract infections.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 1.13 |

| Urease | 1.21 - 6.28 |

Case Studies

Several case studies have highlighted the potential of imidazole derivatives in pharmaceutical applications:

- Antibacterial Study : A series of thiazol-4-one/thiophene-bearing pyrazole derivatives were synthesized and tested for antibacterial activity, showing that modifications to the imidazole ring can enhance efficacy against resistant strains .

- Cytotoxicity Assessment : A comparative study on various imidazole derivatives indicated that structural modifications significantly affect their cytotoxic profiles against different cancer cell lines .

Q & A

Q. What safety protocols are critical during synthesis and handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.